![molecular formula C6H12N2 B577884 (1S,2S)-4-Cyclohexene-1,2-diamine CAS No. 1241684-26-3](/img/structure/B577884.png)
(1S,2S)-4-Cyclohexene-1,2-diamine
Overview
Description
(1S,2S)-4-Cyclohexene-1,2-diamine, also known as trans-1,2-cyclohexanediamine, is a chiral diamine that has gained significant attention in the field of organic chemistry due to its unique properties. The compound has been widely used as a chiral building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-4-Cyclohexene-1,2-diamine is not fully understood. However, it is believed that the compound acts as a chiral auxiliary by forming a complex with the substrate, which leads to the formation of a chiral product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (1S,2S)-4-Cyclohexene-1,2-diamine. However, it has been reported that the compound is non-toxic and has low acute toxicity.
Advantages and Limitations for Lab Experiments
The use of (1S,2S)-4-Cyclohexene-1,2-diamine as a chiral building block has several advantages, including high enantioselectivity, low toxicity, and ease of synthesis. However, one of the limitations is the high cost of the chiral diamine, which may limit its application in large-scale synthesis.
Future Directions
There are several future directions for the research and development of (1S,2S)-4-Cyclohexene-1,2-diamine. One direction is the development of new and efficient synthetic methods for the preparation of the chiral diamine. Another direction is the exploration of its application in asymmetric catalysis for the synthesis of chiral compounds. Additionally, the use of (1S,2S)-4-Cyclohexene-1,2-diamine as a chiral building block for the synthesis of new pharmaceuticals and agrochemicals is an area of interest for future research.
Synthesis Methods
The synthesis of (1S,2S)-4-Cyclohexene-1,2-diamine can be achieved by several methods, including asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary-based synthesis. One of the most commonly used methods is the asymmetric hydrogenation of cyclohexanedione using a chiral catalyst, which yields (1S,2S)-4-Cyclohexene-1,2-diamine with high enantioselectivity. Another method involves the use of a chiral auxiliary, such as (R)- or (S)-phenylglycinol, to synthesize the chiral diamine.
Scientific Research Applications
(1S,2S)-4-Cyclohexene-1,2-diamine has been widely used as a chiral building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, it has been used as a key intermediate in the synthesis of the anti-cancer drug R-Fluoxetine and the anti-inflammatory drug Dexketoprofen. Additionally, it has been used as a chiral ligand in asymmetric catalysis, which has led to the development of new and efficient synthetic methods for the preparation of chiral compounds.
properties
IUPAC Name |
(1S,2S)-cyclohex-4-ene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-3-1-2-4-6(5)8/h1-2,5-6H,3-4,7-8H2/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENNVQHCXLZDN-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@H]1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712086 | |
Record name | (1S,2S)-Cyclohex-4-ene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-4-Cyclohexene-1,2-diamine | |
CAS RN |
1241684-26-3 | |
Record name | (1S,2S)-Cyclohex-4-ene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1241684-26-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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